(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(E)-N~1~-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-thienyl)-2-propenamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-thienyl)-2-propenamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2-chloro-5-(trifluoromethyl)phenyl isocyanate.
Coupling Reaction: The intermediate is then reacted with 2-thiophenecarboxaldehyde in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-thienyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N~1~-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-thienyl)-2-propenamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of (E)-N~1~-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro substituents but differs in its functional groups.
2-Chloro-5-(trifluoromethyl)phenol: Similar aromatic structure but with a hydroxyl group instead of the nitrile and thiophene groups.
1-(3-Chloro-5-trifluoromethyl)-2,2,2-trifluoroacetophenone: Contains similar substituents but differs in the overall structure and functional groups.
Uniqueness
(E)-N~1~-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-thienyl)-2-propenamide is unique due to its combination of functional groups, which confer specific electronic and steric properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H8ClF3N2OS |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C15H8ClF3N2OS/c16-12-4-3-10(15(17,18)19)7-13(12)21-14(22)9(8-20)6-11-2-1-5-23-11/h1-7H,(H,21,22)/b9-6+ |
InChI Key |
BRPFVEQKPQWXTP-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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